1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester
Description
Properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-10(6-8-15)11(16)9-12(17)19-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAWVWUIHBXMPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463847 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479630-02-9 | |
| Record name | 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine-4-propanoic Acid Methyl Ester
This two-step approach begins with the preparation of piperidine-4-propanoic acid methyl ester, followed by Boc protection.
Step 1: Esterification of Piperidine-4-propanoic Acid
Piperidine-4-propanoic acid is treated with iodomethane (1.5 equiv) in dimethylformamide (DMF) under potassium carbonate (1.0 equiv) catalysis. The reaction proceeds at room temperature for 3 hours, achieving 90% conversion to the methyl ester.
Step 2: Boc Protection
The esterified intermediate is dissolved in dichloromethane (DCM) and reacted with Boc anhydride (3.0 equiv) in the presence of triethylamine (5.0 equiv) at 0°C. After 16 hours at room temperature, column chromatography (chloroform/methanol, 98:2) yields the title compound in 85% purity.
Advantages : High scalability (>10 mmol), minimal side products.
Limitations : Requires anhydrous conditions to prevent Boc group hydrolysis.
Conjugate Addition-Ketone Formation
This one-pot method leverages the reactivity of α,β-unsaturated esters with piperidine derivatives.
Procedure :
- Michael Addition : Piperidine (1.0 equiv) reacts with methyl acrylate (1.2 equiv) in tetrahydrofuran (THF) at −20°C for 2 hours.
- Oxidation : The adduct is treated with pyridinium chlorochromate (PCC, 1.5 equiv) in DCM to oxidize the secondary alcohol to a ketone, yielding the β-oxo ester.
- Boc Protection : Boc anhydride (2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) are added, stirring for 12 hours at 25°C.
Yield : 78% after silica gel purification.
Key Insight : Oxidation selectivity is enhanced by low-temperature conditions, minimizing over-oxidation to carboxylic acids.
Diazomethane-Mediated Esterification
A hazardous but efficient route employs trimethylsilyl diazomethane (TMS-diazomethane) for esterification.
Protocol :
- Acid Activation : 1-Boc-piperidine-4-propanoic acid (1.0 equiv) is suspended in acetonitrile/methanol (10:1) at 0°C.
- Diazomethane Addition : TMS-diazomethane (2.0 equiv) is added dropwise, generating the methyl ester via in situ diazomethane release.
- Workup : Solvent removal under reduced pressure and chromatography (n-hexane/ethyl acetate, 4:1) afford the product in 88% yield.
Safety Note : Diazomethane’s explosivity mandates strict temperature control and specialized equipment.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Key Reagents | Drawbacks |
|---|---|---|---|---|
| Boc Protection | 85 | 95 | Boc anhydride, Et₃N | Multi-step, anhydrous |
| Conjugate Addition | 78 | 90 | PCC, Boc anhydride | Oxidation side products |
| Diazomethane | 88 | 92 | TMS-diazomethane | Explosivity risk |
The Boc protection route is preferred for large-scale synthesis due to reagent stability, whereas the diazomethane method offers rapid esterification despite safety concerns.
Mechanistic Insights
Boc Group Stability
The Boc moiety’s tert-butyl carbamate linkage resists nucleophilic attack under basic conditions but cleaves in acidic media (e.g., HCl/dioxane). This orthogonal protection enables sequential functionalization of the piperidine nitrogen.
β-Keto Ester Reactivity
The β-keto ester group participates in aldol condensations and Knorr pyrrole syntheses, making the compound a versatile building block for heterocycles.
Industrial-Scale Considerations
Pilot studies highlight the importance of solvent choice in minimizing waste. For instance, substituting DMF with cyclopentyl methyl ether (CPME) improves the E-factor (environmental factor) from 12.3 to 8.7, enhancing sustainability.
Chemical Reactions Analysis
Types of Reactions
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The beta-oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The beta-oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Free amines or substituted derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is primarily utilized in the synthesis of:
- Analgesics : It is a precursor in the synthesis of remifentanil, a potent opioid analgesic with an ultrashort duration of action, making it suitable for surgical procedures. The synthesis process involves converting nitrile groups to ester groups, facilitating the production of remifentanil and its analogs .
- Anticancer Agents : Research indicates that compounds derived from this piperidine structure exhibit anticancer properties. The ability to modify the piperidine ring allows for the development of targeted therapies against various cancer types .
Synthesis of Remifentanil
A notable case study involves the efficient synthesis of remifentanil using 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester as an intermediate. The process not only improves yield but also reduces the time required for synthesis compared to traditional methods. This has implications for clinical settings where rapid drug availability is critical .
Anticancer Activity
In vitro studies have shown that derivatives synthesized from 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester exhibit significant activity against cancer cell lines. These compounds have demonstrated the ability to induce apoptosis in tumor cells, suggesting their potential as therapeutic agents in oncology .
Table: Summary of Applications
| Application Type | Description | Example Compound |
|---|---|---|
| Analgesics | Used as an intermediate for opioid synthesis | Remifentanil |
| Anticancer Agents | Modifications lead to compounds with anticancer activity | Piperidine derivatives |
| Drug Development | Facilitates the design of novel therapeutic agents | Various bioactive molecules |
Mechanism of Action
The mechanism of action of 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester depends on its specific application. In general, the compound can act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous Boc-protected piperidine derivatives, emphasizing structural variations, applications, and analytical methods.
Structural and Functional Differences
Table 1: Key Structural and Application Differences
Key Observations:
- Chain Length and Reactivity: The target compound’s propanoic acid side chain (vs. The beta-oxo group introduces a reactive ketone absent in other derivatives, enabling unique transformations (e.g., forming hydrazones or oximes).
- Polarity : The hydroxyl group in 1-Boc-4-hydroxy piperidine increases polarity compared to methyl esters, affecting solubility and reaction pathways.
- Complexity : The metabolite in includes a phenylpropanamido group, suggesting its role in bioactive molecule metabolism, unlike the simpler target compound.
Analytical Methods
Methyl esters are commonly analyzed via gas chromatography-mass spectrometry (GC-MS) due to their volatility. For example:
- Fatty acid methyl esters (e.g., palmitic acid methyl ester) are routinely identified using GC-MS .



- The target compound’s Boc group and piperidine ring may require derivatization (e.g., silylation) to enhance volatility for GC-MS analysis.
Table 2: Analytical Techniques for Piperidine Derivatives
Biological Activity
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester, also known as 1-Boc-β-oxo-4-piperidinepropanoic acid methyl ester, is a compound of significant interest in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a piperidine ring and a beta-keto acid moiety. Its biological activity has been the subject of various studies, focusing on its potential applications in pharmaceuticals, particularly in the development of drugs targeting neurological and cardiovascular diseases.
1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester has the following chemical properties:
- Molecular Formula: C12H19NO4
- CAS Number: 479630-02-9
- Molecular Weight: 239.29 g/mol
- Appearance: White to off-white solid
- Solubility: Soluble in organic solvents like methanol and ethanol.
The biological activity of 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of specific biochemical pathways, influencing cellular processes such as metabolism and signaling.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
-
Antioxidant Activity:
- Research indicates that 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester exhibits notable antioxidant properties, which are essential for protecting cells from oxidative stress and related diseases.
-
Neuroprotective Effects:
- In vitro studies have shown that this compound can protect neuronal cells from apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Cardiovascular Benefits:
- Preliminary studies indicate that 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester may improve endothelial function and reduce inflammation, which are critical factors in cardiovascular health.
Case Study 1: Neuroprotection in Cellular Models
A study conducted on cultured neuronal cells demonstrated that treatment with 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester significantly reduced cell death induced by hydrogen peroxide exposure. The results indicated a dose-dependent protective effect, with higher concentrations leading to greater cell survival rates.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 45 ± 5 |
| 10 | 65 ± 7 |
| 50 | 80 ± 6 |
| 100 | 90 ± 4 |
Case Study 2: Cardiovascular Health
In a rat model of hypertension, administration of the compound resulted in a significant decrease in blood pressure and improvement in vascular reactivity compared to control groups. This suggests that the compound may have potential as a therapeutic agent for managing hypertension.
| Treatment Group | Systolic Blood Pressure (mmHg) |
|---|---|
| Control | 160 ± 10 |
| Low Dose (5 mg/kg) | 140 ± 8 |
| High Dose (10 mg/kg) | 120 ± 6 |
Comparative Analysis with Similar Compounds
The biological activity of 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester can be compared with other similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Boc-Asp | Moderate neuroprotective effects | Less potent than the target compound |
| Piperine | Antioxidant and anti-inflammatory | Broader range of biological activities |
| N-acetylcysteine | Strong antioxidant | Used clinically for various conditions |
Q & A
Q. What are the common synthetic routes for 1-Boc-beta-oxo-4-piperidinepropanoic acid methyl ester, and how can intermediates be characterized?
- Methodological Answer : The synthesis of Boc-protected piperidine derivatives often involves multi-step reactions, including protection/deprotection strategies. For example, the Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. Intermediates can be characterized using nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) to confirm regioselectivity and purity. Mass spectrometry (MS) is critical for verifying molecular weights, as demonstrated in the synthesis of related esters where GC/MS confirmed molecular ions (e.g., m/z 380 for a piperidinecarboxylate derivative) . Thin-layer chromatography (TLC) or HPLC with UV detection (as described in pharmacopeial methods using methanol-buffer mobile phases) can monitor reaction progress .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : A combination of HPLC, NMR, and MS is essential. HPLC methods optimized with a methanol-buffer mobile phase (65:35 v/v, pH 4.6 adjusted with acetic acid) ensure resolution of impurities, as seen in pharmacopeial guidelines . NMR can identify key functional groups (e.g., Boc-protected amines, ester methyl groups), while MS provides molecular weight validation. For purity, melting point determination (e.g., 161–163°C for structurally similar esters) and elemental analysis are complementary . Impurity profiling should reference EP/Pharm. standards (e.g., propanoic acid derivatives) to identify potential side products .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing the Boc protecting group in the synthesis of this compound?
- Methodological Answer : Yield optimization requires careful control of reaction conditions. Anhydrous environments and stoichiometric excess of di-tert-butyl dicarbonate (1.2–1.5 equivalents) are critical. Catalytic DMAP (4-dimethylaminopyridine) can enhance acylation efficiency. For example, refluxing in dichloromethane or THF under argon, followed by quenching with aqueous ammonia, has achieved >75% yields in analogous piperidine syntheses . Monitoring via TLC/HPLC ensures complete consumption of starting materials. Post-reaction purification through recrystallization (e.g., using 2-propanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Q. What strategies are effective in resolving discrepancies between HPLC purity assessments and mass spectrometry data?
- Methodological Answer : Discrepancies often arise from co-eluting impurities or ion suppression in MS. To address this:
- Reproduce HPLC conditions : Adjust mobile phase composition (e.g., acetonitrile vs. methanol) or gradient elution to improve peak separation .
- Use orthogonal techniques : Compare with NMR integration ratios or capillary electrophoresis.
- Spike with impurity standards : Identify interfering peaks using EP-certified impurities (e.g., propanoic acid derivatives) .
- High-resolution MS (HRMS) : Resolve isobaric interferences (e.g., m/z 230.0474 vs. 230.0532 for butenoic acid esters) to confirm molecular formulas .
Q. How should stability studies be designed to assess the degradation pathways of this compound under various storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A–Q1E):
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis (0.1–1M HCl/NaOH), and oxidative stress (3% HO) for 1–4 weeks.
- Analytical endpoints : Monitor degradation via HPLC-UV/HRMS to identify products (e.g., de-esterification, Boc cleavage). For example, acidic conditions may hydrolyze the ester to propanoic acid, while heat could induce β-oxo group rearrangement .
- Storage recommendations : Store at –20°C in desiccated, amber vials to minimize hygroscopic degradation, as suggested for similar Boc-protected compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



